molecular formula C17H13Cl2NO3 B11448959 9-(2,3-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

9-(2,3-dichlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Cat. No.: B11448959
M. Wt: 350.2 g/mol
InChI Key: ZGOUSEFRRPIKNG-UHFFFAOYSA-N
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Description

9-(2,3-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one is a complex organic compound with a unique structure that includes a quinoline core fused with a dioxin ring and substituted with a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,3-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one typically involves multi-step organic reactions. One common method involves the cyclization of a suitable precursor molecule under acidic or basic conditions to form the quinoline core, followed by the introduction of the dioxin ring through a series of condensation reactions. The dichlorophenyl group is then introduced via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the dioxin ring, potentially opening it to form simpler structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The dichlorophenyl group is particularly interesting for its interactions with biological targets.

Medicine

Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure allows for the design of molecules with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-(2,3-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one involves its interaction with molecular targets such as enzymes or receptors. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the quinoline core may participate in π-π stacking with aromatic residues. The dioxin ring can also contribute to the overall binding through hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Chlorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7-one
  • 9-(4-Chlorophenyl)-8-phenyl-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one
  • 9-(2-Ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

Uniqueness

The uniqueness of 9-(2,3-Dichlorophenyl)-2H,3H,6H,7H,8H,9H-[1,4]dioxino[2,3-g]quinolin-7-one lies in its specific substitution pattern and the presence of both the dioxin ring and quinoline core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H13Cl2NO3

Molecular Weight

350.2 g/mol

IUPAC Name

9-(2,3-dichlorophenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one

InChI

InChI=1S/C17H13Cl2NO3/c18-12-3-1-2-9(17(12)19)10-7-16(21)20-13-8-15-14(6-11(10)13)22-4-5-23-15/h1-3,6,8,10H,4-5,7H2,(H,20,21)

InChI Key

ZGOUSEFRRPIKNG-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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